6-[(3-fluorophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Description
Pyrimidinedione derivatives, including compounds similar to "6-[(3-fluorophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione," have been extensively studied for their pharmacological potential and chemical properties. These compounds often exhibit interesting biological activities and serve as key intermediates in the synthesis of more complex molecules (Katakami et al., 1992).
Synthesis Analysis
The synthesis of pyrimidinedione derivatives typically involves multistep reactions starting from basic pyrimidine structures. For example, compounds with significant pharmacological interest have been synthesized through reactions that introduce various substituents into the pyrimidine ring, enhancing the molecule's activity and selectivity (Krištafor et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidinediones, including the positioning of substituents like the 3-fluorophenyl group, plays a crucial role in their chemical behavior and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are used to elucidate these structures, providing insights into the molecule's conformation and electronic distribution (Quiroga et al., 2009).
Chemical Reactions and Properties
Pyrimidinedione derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, that alter their chemical properties and biological activities. These reactions enable the synthesis of novel compounds with potential applications in medicinal chemistry (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's formulation and application in various fields (Madhra et al., 2002).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the biological activities observed in similar compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .
properties
IUPAC Name |
6-(3-fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-4-8(13)6-9/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNPJAZSIMWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione |
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